2,3,4-Trifluoro-5-(methylthio)benzaldehyde
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Overview
Description
2,3,4-Trifluoro-5-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H5F3OS It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,4-trifluorobenzaldehyde is reacted with a methylthiolating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the methylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 2,3,4-Trifluoro-5-(methylthio)benzoic acid.
Reduction: 2,3,4-Trifluoro-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,3,4-Trifluoro-5-(methylthio)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of fluorine and sulfur substitution on biological activity. It can serve as a building block for the synthesis of potential pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mechanism of Action
The mechanism by which 2,3,4-Trifluoro-5-(methylthio)benzaldehyde exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can enhance the compound’s reactivity and stability. The methylthio group can also influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,3,4-Trifluorobenzaldehyde
Comparison: Compared to these similar compounds, 2,3,4-Trifluoro-5-(methylthio)benzaldehyde is unique due to the presence of the methylthio groupFor example, the methylthio group can participate in further chemical modifications, leading to a wider range of derivatives and applications .
Properties
Molecular Formula |
C8H5F3OS |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,3,4-trifluoro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H5F3OS/c1-13-5-2-4(3-12)6(9)8(11)7(5)10/h2-3H,1H3 |
InChI Key |
GORIWWPRNBWELI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1)C=O)F)F)F |
Origin of Product |
United States |
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